4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
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Description
4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H25FN2O4S and its molecular weight is 420.5. The purity is usually 95%.
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Biological Activity
4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound belonging to the class of sulfonamides and oxazepines. Its unique structural features suggest diverse biological activities that warrant detailed investigation. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H25FN2O4S, with a molecular weight of 420.5 g/mol. The structure includes a sulfonamide group and an oxazepine ring, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H25FN2O4S |
Molecular Weight | 420.5 g/mol |
CAS Number | 921993-00-2 |
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Compounds in the sulfonamide class often inhibit bacterial enzymes such as dihydropteroate synthase, crucial for folate synthesis.
- Receptor Modulation : The oxazepine structure may facilitate binding to various receptors in the central nervous system (CNS), suggesting potential neuropharmacological effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antibacterial Properties : Sulfonamides are well-known for their antibacterial effects. Studies have shown that derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Some oxazepine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The potential for this compound to inhibit tumor growth is an area of ongoing research.
- Neuropharmacological Effects : The ability of similar compounds to interact with neurotransmitter systems suggests potential applications in treating neurological disorders.
Case Studies
Several studies have focused on related compounds within this chemical class:
- Antibacterial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against bacterial strains. Results indicated that modifications in the sulfonamide structure significantly enhanced antibacterial activity .
- Cytotoxicity Assay : Research conducted on oxazepine derivatives revealed cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The study highlighted the importance of structural features in determining activity .
- Neuropharmacology Investigation : A recent investigation into the neuropharmacological properties of oxazepine compounds suggested that they could modulate GABAergic transmission, potentially leading to anxiolytic effects .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-14(2)12-24-18-10-7-16(11-19(18)28-13-21(3,4)20(24)25)23-29(26,27)17-8-5-15(22)6-9-17/h5-11,14,23H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRTVKGJRPYYBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.